Chromoionophore II

Beschreibung

Fundamental Principles of Chromoionophore Functionality in Optical Transduction

The functionality of a chromoionophore is rooted in its dual nature, possessing both an "ionophore" and a "chromophore" component within its molecular structure. pku.edu.cn The ionophore is a molecular group specifically designed to recognize and selectively bind to a target ion. pku.edu.cn The chromophore is the part of the molecule that absorbs and emits light, and its properties are sensitive to changes in its immediate chemical environment. pku.edu.cn

The process of optical transduction begins when the ionophore component of the chromoionophore interacts with its target ion. This binding event triggers a change in the electronic configuration of the chromophore, leading to a shift in its absorbance or fluorescence spectrum. frontiersin.org This alteration in the optical signal is the basis for detection. pku.edu.cnfrontiersin.org

In many systems, particularly for detecting cations, a widely used mechanism involves an ion-exchange process. rsc.org Often, these sensors incorporate a hydrogen ion-selective chromoionophore. frontiersin.orgrsc.org The target analyte ion is selectively extracted from the sample into the sensor's organic phase by the ionophore. rsc.org To maintain charge neutrality, a hydrogen ion is released from the chromoionophore, causing a change in its protonation state. frontiersin.orgrsc.org This change directly impacts the chromophore's optical properties, allowing for the quantification of the target ion. frontiersin.orgrsc.org The reverse can occur for anion detection, where the co-extraction of a hydrogen ion with the anion into the organic phase alters the chromoionophore's protonation state. rsc.org

Evolution and Classification of Chromoionophoric Systems in Chemical Sensors

The development of chromoionophores has been a significant advancement in the field of chemical sensors, moving beyond simpler indicator dyes. Early optical sensors often relied on direct indicators that were in equilibrium with the analyte. nih.gov However, the quest for higher selectivity and sensitivity led to the design of more complex systems. The concept of combining a highly selective ionophore with a chromophore that signals the binding event was a pivotal step. pku.edu.cn

Chromoionophoric systems can be broadly classified based on their transduction mechanism and the nature of the chromoionophore itself.

Classification by Transduction Mechanism:

Direct Transduction: In this simpler form, the chromoionophore itself is selective for the target analyte. Upon binding, a direct change in its optical properties occurs. rsc.org

Indirect (Ion-Exchange) Transduction: This is the more common approach, where a separate, highly selective ionophore is used in conjunction with a pH-sensitive chromoionophore. rsc.orgrsc.org The binding of the target ion by the ionophore causes a change in the local pH within the sensor membrane, which is then reported by the chromoionophore. rsc.orgrsc.org This modular approach allows for greater flexibility in sensor design, as a single type of chromoionophore can be paired with various ionophores to detect different ions. rsc.org

Classification by Chromoionophore Type:

Neutral Chromoionophores: These are uncharged molecules that become charged upon protonation. Lipophilic derivatives of Nile Blue are a prominent example. dss.go.th

Charged Chromoionophores: These molecules carry a permanent charge.

Tautomeric Chromoionophores: These compounds can exist in two or more forms (tautomers) that have different absorption spectra. The binding of an ion can shift the equilibrium between these forms, leading to a color change. Azocalixarenes are a well-studied class of tautomeric chromoionophores. mdpi.comnih.gov

The evolution of these systems has also been driven by advancements in materials science, with chromoionophores being incorporated into various formats, including bulk optodes, thin films, and, more recently, nanoparticles and microspheres for enhanced performance and new applications. frontiersin.orgresearchgate.net

Contextualization of Chromoionophore II (ETH 2439) within Modern Sensing Paradigms

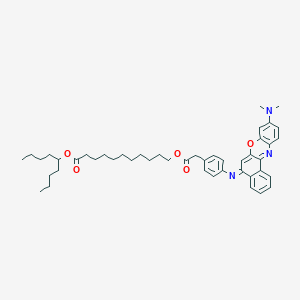

This compound, also known by its chemical name 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine and designation ETH 2439, is a prominent example of a neutral, H+-selective chromoionophore based on the Nile Blue scaffold. dss.go.thscbt.com It has established itself as a vital component in the development of optical sensors, particularly for cations like sodium (Na+) and calcium (Ca2+).

A key feature of this compound is its well-defined basicity (pKa), which is a critical parameter for its application in ion-exchange based sensors. researchgate.net Its lipophilicity is another important characteristic, ensuring its stable incorporation into the hydrophobic polymer membranes of optodes and minimizing leaching into the sample solution. dss.go.th Research has also highlighted its notable chemical stability compared to other chromoionophores like Chromoionophore I (ETH 5294), which can be susceptible to photochemical decomposition. researchgate.net

In modern sensing paradigms, this compound is frequently used in what are known as "bulk optodes." These sensors typically consist of a plasticized polymer membrane (often poly(vinyl chloride) or PVC) containing the chromoionophore, a specific ionophore for the target analyte, and an ionic additive to maintain electroneutrality. frontiersin.orgrsc.orgsigmaaldrich.com For instance, in the assay of Na+ activity, this compound is paired with a sodium-selective ionophore. sigmaaldrich.com The sodium ions from the sample are extracted into the membrane by the ionophore, causing the release of a proton from the protonated this compound. pnas.org This deprotonation leads to a distinct color change, with the absorption maximum shifting from approximately 656 nm (protonated form) to 512 nm (deprotonated form). sigmaaldrich.com

The versatility of this compound extends to its use in various sensor formats, including fiber-optic sensors and, more recently, in the fabrication of nanoparticles for in-vivo applications. researchgate.netrjpbcs.comleidenuniv.nl Its reliable performance and well-characterized properties have made it a benchmark compound in the ongoing research and development of advanced chemical sensors.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | ETH 2439, 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine |

| CAS Number | 136499-31-5 |

| Molecular Formula | C46H59N3O5 |

| Molecular Weight | 733.98 g/mol |

| Form | Solid |

Table 1: General Properties of this compound. scbt.com

Research Findings on this compound in a Sodium-Selective Optode

| Parameter | Value |

| Recommended Membrane Composition | |

| This compound | 0.56 wt% |

| Sodium Ionophore V | 12.04 wt% |

| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | 0.72 wt% |

| Bis(1-butylpentyl) adipate (plasticizer) | 57.78 wt% |

| Poly(vinyl chloride) (PVC) | 28.89 wt% |

| Absorbance Maxima in Membrane | |

| Deprotonated (λdeprot max) | 512 nm |

| Protonated (λprot max) | 656 nm |

| Detection Range for NaCl | 10⁻⁴ M to 10⁻¹ M (at pH 4.9) |

| Selectivity Coefficients (log KNa,M Opt) | |

| log KNa,K Opt | -1.2 |

| log KNa,Ca Opt | -1.2 |

| log KNa,Li Opt | -1.1 |

| log KNa,Mg Opt | -2.5 |

Table 2: Research findings for a sodium-selective optode membrane incorporating this compound. sigmaaldrich.com

Eigenschaften

IUPAC Name |

nonan-5-yl 11-[2-[4-[[9-(dimethylamino)benzo[a]phenoxazin-5-ylidene]amino]phenyl]acetyl]oxyundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H59N3O5/c1-5-7-19-37(20-8-6-2)53-44(50)23-15-13-11-9-10-12-14-18-30-52-45(51)31-34-24-26-35(27-25-34)47-41-33-43-46(39-22-17-16-21-38(39)41)48-40-29-28-36(49(3)4)32-42(40)54-43/h16-17,21-22,24-29,32-33,37H,5-15,18-20,23,30-31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOXJPWUWJDGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)OC(=O)CCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N=C2C=C3C(=NC4=C(O3)C=C(C=C4)N(C)C)C5=CC=CC=C52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H59N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402893 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136499-31-5 | |

| Record name | Chromoionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chromoionophore Ii: Molecular Design and Sensing Characteristics

Structural Architectures and Analogues of Chromoionophore II (e.g., Phenoxazine Derivatives)

This compound belongs to the phenoxazine class of dyes. nih.gov The core of its structure is a benzo[a]phenoxazine moiety, a tricyclic aromatic system containing both oxygen and nitrogen heteroatoms. nih.gov This rigid, planar chromophoric system is responsible for the molecule's characteristic optical properties.

The full chemical name for this compound is 9-Dimethylamino-5-[4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino]benzo[a]phenoxazine. Key structural features include:

The Phenoxazine Core: This is the fundamental light-absorbing unit.

A Dimethylamino Group: Located at the 9-position, this electron-donating group influences the electronic properties and basicity of the chromophore.

An Imino Bridge: A phenylimino group at the 5-position connects the chromophore to a long, lipophilic side chain.

A Lipophilic Side Chain: The complex chain, specifically a 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenyl group, is designed to ensure high solubility and retention within the hydrophobic polymer matrix (e.g., PVC) of an optical sensor. This prevents the dye from leaching out into the sample solution. google.com

This compound is one of several Nile Blue derivatives developed for sensing applications. google.comacs.org These analogues share the same basic phenoxazine skeleton but differ in the nature of their substituents. These structural modifications are a key strategy for fine-tuning the dye's analytical properties, such as its basicity (pKa) and spectral characteristics, to suit different sensing requirements. unige.ch For instance, Chromoionophore I (ETH 5294) features an octadecanoylimino group, while Chromoionophore III (ETH 5350) has a different N-alkyl substituent, which alters their respective basicities and response ranges. scientificlabs.co.uk

Table 1: Structural Comparison of this compound and its Analogues To view the table, please use a browser that supports interactive tables.

| Feature | This compound (ETH 2439) | Chromoionophore I (ETH 5294) | Chromoionophore III (ETH 5350) |

|---|---|---|---|

| Core Structure | Benzo[a]phenoxazine | Benzo[a]phenoxazine | Benzo[a]phenoxazine |

| Substituent at Position 5 | 4-(16-butyl-2,14-dioxo-3,15-dioxaeicosyl)phenylimino | Octadecanoylimino | N-(10-nonyl-1-decyl)amino |

| Amino Group at Position 9 | Dimethylamino | Diethylamino | Diethylamino |

| Key Function of Substituent | Provides high lipophilicity and connects to the chromophore via a phenylimino bridge. | Provides high lipophilicity through a long acyl chain. researchgate.net | Provides high lipophilicity with a branched alkyl amine chain. scientificlabs.co.uk |

| CAS Number | 136499-31-5 | 125829-24-5 | 149683-18-1 scientificlabs.co.uk |

Investigation of Protonation Equilibria and Basicity Profiles of this compound

The sensing mechanism of chromoionophores like ETH 2439 in ion-selective optodes is based on a competitive extraction equilibrium involving the target ion and a proton (H⁺). rsc.org The chromoionophore itself acts as a lipophilic pH indicator, capable of existing in a protonated (acidic, CH⁺) or deprotonated (basic, C) form within the sensor membrane. google.com The equilibrium between these two states is governed by the concentration of protons in the membrane, which in turn is dictated by the concentration of the target analyte in the sample. acs.org

The basicity of the chromoionophore, quantified by its pKa value in the membrane phase, is a critical parameter that defines the sensor's operational range. acs.org A higher pKa value corresponds to a more basic dye, which is suitable for sensing in more alkaline or neutral conditions. The order of basicity for several common phenoxazine chromoionophores has been established as: Chromoionophore I > Chromoionophore V > this compound > Chromoionophore VII > Chromoionophore III. nih.gov This hierarchy allows for the selection of an appropriate chromoionophore to match the desired analytical window and the selectivity of the ionophore it is paired with. For instance, membrane optodes containing chromoionophores with higher pKa values generally exhibit better selectivity. nih.gov

The protonation of this compound occurs at one of the nitrogen atoms in the phenoxazine ring system. This addition of a proton alters the electronic structure of the molecule, leading to a significant change in its optical properties. mdpi.com Research has shown that the stability of the chromoionophore is also a key factor; studies comparing related compounds found that this compound (ETH 2439) was completely stable under conditions where Chromoionophore I (ETH 5294) showed significant degradation. researchgate.net

Optical Transduction Mechanisms in this compound Systems: Absorbance and Fluorescence Modulation

The change in the protonation state of this compound is transduced into a measurable optical signal, which can be a change in absorbance or fluorescence. yok.gov.tr When the chromoionophore is protonated (CH⁺), it exhibits a distinct absorption spectrum compared to its deprotonated (C) form. google.com This spectral shift allows for the quantification of the analyte.

The general mechanism for phenoxazine dyes involves the following:

Deprotonated Form (C): In a basic environment (low H⁺ concentration in the membrane), the chromoionophore is in its neutral, deprotonated state. This form typically has an absorption maximum at a shorter wavelength. For related Nile Blue derivatives, this peak is often in the 510-550 nm range. google.comresearchgate.net

Protonated Form (CH⁺): In an acidic environment (high H⁺ concentration), the chromoionophore becomes protonated. This results in a bathochromic (red) shift of the absorption maximum to a longer wavelength, often above 600 nm. google.comnih.gov

This change in absorbance can be measured ratiometrically by monitoring the absorbance at two different wavelengths corresponding to the protonated and deprotonated forms. nih.gov This method improves the accuracy of the measurement by correcting for fluctuations in light source intensity or dye concentration.

In addition to absorbance, fluorescence modulation can be used for sensing. acs.orgnih.gov The protonation state of the chromoionophore affects its fluorescence properties, including emission wavelength and quantum yield. google.com For instance, some chromoionophores exhibit strong fluorescence in their protonated state but are quenched in their deprotonated state, or vice versa. In one advanced application, this compound was used as a non-fluorescent acceptor in a Förster Resonance Energy Transfer (FRET) system with quantum dots. nih.gov In this setup, the deprotonation of the chromoionophore, induced by potassium ions, changes its absorbance spectrum, thereby modulating the FRET efficiency from the quantum dot donor and producing a ratiometric fluorescent signal. nih.gov

Comparative Analysis of this compound with Related Chromoionophores (e.g., Chromoionophore I, Chromoionophore III)

The selection of a chromoionophore for a specific sensor depends on a comparative analysis of its properties against other available dyes. This compound is often compared with its close analogues, Chromoionophore I and Chromoionophore III, which are also widely used Nile Blue derivatives. acs.orgnih.gov

Structural and Basicity Differences:

Chromoionophore I (ETH 5294): This is the most basic of the three, with a reported pKa of around 11.4-14.8 depending on the membrane composition. acs.org Its high basicity makes it suitable for sensors that operate in neutral to alkaline pH ranges. nih.gov However, it has been shown to be chemically less stable than this compound under certain conditions. researchgate.net

This compound (ETH 2439): With an intermediate basicity, it is less basic than Chromoionophore I but more basic than Chromoionophore III. nih.gov This positions it for applications where a lower pKa is needed to tune the sensor's dynamic range. It also demonstrates superior chemical stability. researchgate.net

Chromoionophore III (ETH 5350): This chromoionophore has the lowest basicity in this group. nih.gov It is a ratiometric fluorescent dye, meaning its fluorescence spectrum exhibits two peaks whose ratio changes with pH, making it particularly useful for fluorescence-based sensing. scientificlabs.co.uk

Optical Property Differences: The absorbance and fluorescence spectra of these chromoionophores are similar due to their shared phenoxazine core, but the exact wavelengths of their maxima differ slightly due to the different electronic effects of their substituents.

Chromoionophore I: The protonated form absorbs at around 660-665 nm, while the deprotonated form absorbs near 540-550 nm. nih.gov Its protonated form is fluorescent, with an emission maximum around 663 nm.

This compound: Its absorbance spectrum changes upon protonation, which enables its use in absorbance-based sensing and as a FRET acceptor. nih.govnih.gov The absorbance ratio of its protonated and deprotonated forms is typically measured at wavelengths of 668 nm and 526 nm, respectively. nih.gov

Chromoionophore III: This dye is explicitly noted for its ratiometric fluorescence response, making it a strong choice for fluorescence-based sensors where intensity-based measurements might be problematic. scientificlabs.co.uk

The choice between these chromoionophores is therefore a trade-off between the required basicity (to set the sensor's working range), the desired optical transduction method (absorbance vs. fluorescence), and the chemical stability required for the application. nih.govresearchgate.net

Table 2: Comparative Properties of Chromoionophores I, II, and III To view the table, please use a browser that supports interactive tables.

| Property | Chromoionophore I (ETH 5294) | This compound (ETH 2439) | Chromoionophore III (ETH 5350) |

|---|---|---|---|

| Relative Basicity (pKa) | Highest nih.gov | Intermediate nih.gov | Lowest nih.gov |

| Chemical Stability | Lower stability noted in some studies researchgate.net | Reported as completely stable researchgate.net | Decomposition is hardly detectable researchgate.net |

| Primary Optical Mode | Absorbance, Fluorescence | Absorbance, FRET Acceptor nih.govnih.gov | Ratiometric Fluorescence scientificlabs.co.uk |

| Absorbance λmax (Protonated) | ~665 nm | ~668 nm nih.gov | Not specified, but used in fluorescence |

| Absorbance λmax (Deprotonated) | ~545 nm nih.gov | ~526 nm nih.gov | Not specified, but used in fluorescence |

| Typical Application | Cation/anion sensing in neutral/alkaline range nih.gov | Na⁺ and Ca²⁺ sensing | Na⁺ and ammonia sensing scientificlabs.co.uk |

Mechanistic Insights into Chromoionophore Ii-based Ion Recognition

Theoretical Frameworks of Ion-Exchange Mechanisms in Cationic Sensing with Chromoionophore II

Optical sensors for cations utilizing this compound operate on a competitive ion-exchange mechanism. acs.orgnih.gov In this framework, the chromoionophore, a lipophilic pH indicator, acts as a proton carrier. google.comannualreviews.org The sensing membrane is formulated to contain the chromoionophore in its protonated form (Ind-H⁺), a specific ionophore (L) that selectively binds the target cation (Mᶻ⁺), and a lipophilic anion exchanger (R⁻) to maintain charge neutrality within the membrane. google.comrsc.org

When the sensor membrane is exposed to an aqueous sample containing the target cation, the ionophore facilitates the extraction of the cation from the aqueous phase into the organic membrane phase. nih.govannualreviews.org To maintain electroneutrality within the membrane, this extraction is coupled with the release of a stoichiometrically equivalent number of protons (H⁺) from the protonated chromoionophore into the aqueous sample. google.comannualreviews.org This process can be represented by the following general equilibrium:

zInd-H⁺(org) + nL(org) + Mᶻ⁺(aq) ⇌ [M(L)ₙ]ᶻ⁺(org) + zInd(org) + zH⁺(aq) google.com

Here, Ind represents the neutral form of this compound, L is the neutral ionophore, Mᶻ⁺ is the target cation with charge z, and the subscripts (org) and (aq) denote the organic membrane phase and the aqueous sample phase, respectively.

Principles of Co-extraction Mechanisms for Anionic Analytes Utilizing this compound

For the detection of anions (Aⁿ⁻), the sensing mechanism shifts from ion-exchange to co-extraction. nih.govresearchgate.net In this scheme, the chromoionophore, such as the highly basic this compound, is present in the membrane in its neutral, deprotonated form (Ind). rsc.orgchimia.ch The sensing membrane may also contain an anion-selective ionophore (receptor) to enhance selectivity. umich.edu

Upon contact with the aqueous sample, the target anion is extracted into the organic membrane phase. nih.gov To maintain charge balance during this transfer, a proton (H⁺) from the aqueous sample is co-extracted with the anion. rsc.orgnih.gov This extracted proton then protonates the neutral chromoionophore within the membrane, converting it to its acidic form (Ind-H⁺). umich.edu This mechanism is particularly effective with highly basic chromoionophores, like those of the Nile Blue family (e.g., Chromoionophore I and II), as their high affinity for protons facilitates the extraction process. chimia.ch

The general equilibrium for the co-extraction of a monovalent anion can be described as:

A⁻(aq) + H⁺(aq) + Ind(org) ⇌ Ind-H⁺A⁻(org)

In systems containing a neutral anion ionophore (L), the process is mediated by the ionophore:

A⁻(aq) + H⁺(aq) + L(org) + Ind(org) ⇌ L-A⁻H⁺ + Ind(org) → L-A⁻ + Ind-H⁺(org)

The protonation of this compound leads to a measurable change in its optical properties, which correlates with the concentration of the target anion in the sample. nih.govnih.gov This co-extraction mechanism is inherently dependent on the pH of the sample, as a lower pH (higher proton concentration) promotes the extraction of the anion and subsequent protonation of the chromoionophore. nih.govumich.edu

Interplay between this compound, Ionophores, and Ion Exchangers in Sensing Ensembles

The performance of an optical sensor based on this compound is critically dependent on the synergistic interaction between its core components: the chromoionophore itself, a highly selective ionophore, and a lipophilic ion exchanger, all immobilized within a hydrophobic polymer matrix. google.comrsc.org

This compound (e.g., ETH 2439) : Functions as the optical transducer. It is a lipophilic pH indicator that changes its absorbance or fluorescence properties depending on its protonation state. google.comgoogle.com It does not bind the target ion itself but responds to the change in proton concentration within the membrane that is induced by the ion recognition process. acs.orgrsc.org

Ionophore : This component is a ligand that provides the sensor with selectivity by selectively binding the target analyte ion. annualreviews.orgrsc.org For cation sensing, a cation-selective ionophore (e.g., Sodium Ionophore V) is used, while for anion sensing, an anion-selective ionophore can be incorporated to improve selectivity beyond the intrinsic Hofmeister pattern. nih.govsigmaaldrich.cn

Ion Exchanger : These are lipophilic salts (e.g., sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, NaTFPB) that are added to the membrane. rsc.orgnih.gov Their primary role is to ensure electroneutrality within the organic phase, prevent the unwanted co-extraction of interfering counter-ions from the sample, and establish well-defined ion-exchange or co-extraction equilibria. annualreviews.orgrsc.org

In a typical cation sensor, the ionophore selectively complexes the target cation, the chromoionophore reports the concomitant proton exchange, and the ion exchanger ensures that this exchange is the dominant process for maintaining charge neutrality. google.comannualreviews.org For anion sensors, the chromoionophore reports the proton co-extraction, which may be facilitated by an anion-selective ionophore, while an ion exchanger can be used to fine-tune the response range and selectivity. nih.govnih.gov

Table 1: Example of Sensor Composition for Na⁺ Detection Using a Chromoionophore This table illustrates a typical formulation for an ion-exchange based optical sensor. While this example uses Chromoionophore I (ETH 5294), a close structural analog, the principle and component roles are directly applicable to this compound.

| Component | Function | Example Compound | Typical Concentration | Source |

| Chromoionophore | Optical Transducer (pH Indicator) | Chromoionophore I (ETH 5294) | 19 mM | mdpi.com |

| Ionophore | Selective Ion Recognition | Sodium Ionophore VI | 150.9 mM | mdpi.com |

| Ion Exchanger | Maintain Electroneutrality | Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (KTFPB) | 39.5 mM | mdpi.com |

| Polymer Matrix | Immobilization Support | Poly(vinyl chloride) (PVC) | ~33% by weight | nih.gov |

| Plasticizer | Solvent for Components | o-Nitrophenyl octyl ether (o-NPOE) | ~66% by weight | nih.gov |

The stoichiometry of the complex formed between the target ion and the ionophore is a critical parameter that influences the sensor's response curve and measuring range. google.comcapes.gov.br The ratio of ionophore molecules (n) to the analyte ion (Mᶻ⁺) in the complex, typically 1:1, 2:1, or 1:2, dictates the mathematical relationship between the analyte activity and the optical signal. google.comnih.gov

For many monovalent and divalent cations, a 1:1 or 2:1 (ionophore:ion) stoichiometry is often assumed or observed. google.com However, incorrect assumptions about stoichiometry can lead to poor sensor performance and inaccurate data interpretation. For example, detailed studies on the chloride ionophore mdpi.commercuracarborand-3 revealed that it forms both 1:1 and 1:2 complexes with chloride, a finding that was crucial for optimizing the sensor to reduce interferences. nih.govcapes.gov.br

The stoichiometry is typically determined experimentally using methods such as molar ratio plots derived from spectroscopic titrations, where the optical signal is monitored as the concentration of the ion is varied relative to a fixed concentration of the ionophore. rsc.orgmdpi.com The resulting data can reveal the specific binding ratio, which is then incorporated into the theoretical models used to describe the sensor response.

Thermodynamic Aspects: Thermodynamics dictate the sensor's equilibrium properties, such as selectivity and dynamic measuring range. Key parameters include:

Complex Formation Constant (β) : This value describes the stability of the ion-ionophore complex in the membrane phase. A high formation constant generally leads to higher selectivity for the target ion over interfering ions. nih.govcapes.gov.br

pKa of the Chromoionophore : The acidity constant (pKa) of the chromoionophore in the membrane phase is crucial. It affects the sensor's operating pH range and its sensitivity. nih.gov Chromoionophores with higher pKa values generally yield sensors with better selectivity in anion co-extraction mechanisms. nih.gov The pKa itself is influenced by the composition of the membrane, particularly the polarity of the plasticizer used. google.com

Kinetic Aspects: Kinetics determine the temporal response of the sensor, including its response time and long-term stability.

Response Time : This is the time required for the sensor to reach a stable signal after a change in analyte concentration. It is primarily limited by the diffusion of ions and sensor components within the membrane and across the membrane-sample interface. rsc.org While some sensors can achieve response times of minutes, achieving very low detection limits can sometimes lead to extremely long response times, potentially hours. rsc.orgnih.gov

Diffusion Coefficients : The rate of diffusion of the chromoionophore and the ion-ionophore complexes within the polymer matrix is a fundamental kinetic parameter. Slower diffusion leads to longer response times. Electrochemical and optical methods have been used to measure these coefficients. For the closely related Chromoionophore I (ETH 5294), diffusion coefficients have been determined in various plasticized PVC membranes, providing insight into the mobility of these components. acs.org

Table 2: Diffusion Coefficients of Chromoionophore I (ETH 5294) in PVC Membranes Data for the structurally similar Chromoionophore I (ETH 5294) is presented to illustrate the kinetic properties within sensor membranes.

| Plasticizer | PVC Content (% w/w) | Diffusion Coefficient (D) of ETH 5294 (cm²/s) | Source |

| DOS | 33% | 1.1 x 10⁻⁸ | |

| o-NPOE | 33% | 3.5 x 10⁻⁸ |

Stoichiometric Considerations in Complex Formation

Electroneutrality Maintenance and Interfacial Phenomena in this compound Sensors

This is primarily achieved through the incorporation of a sufficient concentration of lipophilic ion-exchanger salts. google.comnih.gov

In cation sensing (ion-exchange), the influx of a positive target ion (Mᶻ⁺) is balanced by the efflux of an equivalent charge of protons (H⁺) from the protonated chromoionophore. The lipophilic anion (R⁻) from the ion exchanger remains in the membrane, acting as a fixed negative site that dictates the total cation concentration within the phase. annualreviews.org

In anion sensing (co-extraction), the influx of a negative target anion (A⁻) is coupled with the influx of a positive proton (H⁺). umich.edunih.gov The net charge transfer across the interface is zero, thus preserving electroneutrality.

Advanced Fabrication and Integration Methodologies for Chromoionophore Ii Sensors

Development of Polymeric Film-Based Optodes Incorporating Chromoionophore II

Polymeric film-based optodes represent a foundational and widely utilized platform for this compound. In this design, the sensing components, including the chromoionophore, an ionophore, and an ion-exchanger, are physically entrapped within a thin, lipophilic polymer membrane. google.comnih.gov The principle of operation relies on a competitive ion-exchange mechanism at the membrane-sample interface, where the target ion is selectively extracted into the membrane by the ionophore, causing a corresponding release of a proton from the chromoionophore. researchgate.netnih.gov This protonation/deprotonation process alters the absorption or fluorescence properties of this compound, providing a measurable optical signal that correlates to the analyte concentration. google.comnih.gov

Matrix Compositional Effects (e.g., PVC, Plasticizers) on Sensor Response

The composition of the polymeric matrix is a critical determinant of the sensor's analytical performance, influencing its sensitivity, selectivity, dynamic range, and response time. Poly(vinyl chloride) (PVC) is a commonly used polymer matrix for these optodes due to its chemical stability and processability. mdpi.comrsc.org However, PVC itself is rigid, necessitating the use of plasticizers to create a flexible film with sufficient permeability for the sensing components and target ions to diffuse. google.comnih.gov

The choice of plasticizer significantly impacts the sensor's characteristics. Plasticizers with high dielectric constants, such as o-nitrophenyl octyl ether (o-NPOE), can facilitate the dissociation of ionic sites within the membrane, which can enhance the sensor's response. google.comresearchgate.net Conversely, plasticizers like bis(2-ethylhexyl) sebacate (DOS) or tricresyl phosphate (TCP) offer different polarity environments that can alter the pKa of the chromoionophore and the ion-exchange equilibrium. google.commdpi.com For instance, the measuring range and pKa values of chromoionophores have been shown to change with different plasticizers, with NPOE-based membranes often exhibiting a wider pH response range compared to DOS-based membranes. google.com The plasticizer content also affects the physical properties of the membrane, such as adherence and homogeneity, and can influence the response time.

Table 1: Effect of Plasticizer on Optode Performance

| Plasticizer | Polymer Matrix | Key Effects on Sensor Response | Reference(s) |

| o-Nitrophenyl octyl ether (o-NPOE) | PVC | High dielectric constant, facilitates ionic dissociation, can widen pH response range. | google.com, researchgate.net |

| Bis(2-ethylhexyl) sebacate (DOS) | PVC | Lower polarity compared to o-NPOE, affects pKa of chromoionophore and response range. | google.com |

| Tricresyl phosphate (TCP) | PVC | Influences linear dynamic range and response time. | mdpi.com |

| Bis(1-butylpentyl) adipate | PVC | Used in sodium-selective optodes with this compound. | sigmaaldrich.com |

Optimization of Membrane Components for Enhanced Performance

Beyond the polymer and plasticizer, the relative concentrations of the active components—this compound, the ionophore, and a lipophilic ionic additive—are meticulously optimized to achieve the desired sensor performance. researchgate.netrsc.org The ionic additive, often a tetraphenylborate derivative like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB), is incorporated to provide anionic sites within the membrane, which helps to reduce anion interference and control the ion-exchange stoichiometry. sigmaaldrich.comrsc.org

The ratio of these components is tuned to control the dynamic range and sensitivity of the sensor. semanticscholar.org For example, in the development of a sodium-selective optode, a membrane composition of 0.56 wt% this compound, 12.04 wt% Sodium Ionophore V, 0.72 wt% NaTFPB, 57.78 wt% bis(1-butylpentyl) adipate, and 28.89 wt% PVC was recommended. sigmaaldrich.com Similarly, for histamine-sensitive nanosensors, a ratio of 30:60:3:0.5:10 (mg/cocktail) of PVC:DOS:nonactin:this compound:NaTFPB was utilized for initial studies. semanticscholar.org The optimization process often involves systematically varying the concentration of each component to find the balance that yields the best response characteristics, such as a wide linear range and high selectivity. researchgate.netrsc.org

Table 2: Example of Optimized Membrane Composition for a Sodium-Selective Optode

| Component | Function | Recommended Weight % |

| This compound (ETH 2439) | H+-selective optical transducer | 0.56 |

| Sodium Ionophore V (ETH 4120) | Na+ selective receptor | 12.04 |

| Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB) | Lipophilic ionic additive | 0.72 |

| Bis(1-butylpentyl) adipate | Plasticizer | 57.78 |

| Poly(vinyl chloride) (PVC) | Polymer matrix | 28.89 |

| Source: sigmaaldrich.com |

Nanoscale Ion-Selective Optodes (Nano-ISOs) Employing this compound

The miniaturization of optodes to the micro- and nanoscale has opened new frontiers for chemical sensing, particularly in biological applications where minimal sample volumes and high spatial resolution are required. nih.govrsc.orgresearchgate.net Nano-ISOs are typically spherical nanoparticles composed of a hydrophobic core containing the sensing components, stabilized by a surfactant or polymer in an aqueous environment. semanticscholar.orgmdpi.com These nanosensors operate on the same ion-exchange principle as their bulk counterparts but offer advantages such as faster response times and suitability for in vivo monitoring. nih.govrsc.org

Strategies for Encapsulation within Polymer Cores and Nanoemulsions

A common method for fabricating nano-ISOs involves the encapsulation of the optode cocktail—containing this compound, an ionophore, an ionic additive, and a plasticizer—within a polymeric core or a nanoemulsion. researchgate.netnih.gov One approach is to precipitate a solution of the cocktail (dissolved in a water-miscible solvent like tetrahydrofuran) into an aqueous solution containing a surfactant, leading to the formation of nanoparticles. acs.org

Nanoemulsions are another effective encapsulation strategy. For instance, ratiometric potassium-selective nanosensors have been designed by encapsulating the sensing components, including this compound, within bis(2-ethylhexyl) sebacate (DOS) nanoemulsions. researchgate.netnih.gov These nanoemulsions are stabilized by a biocompatible surfactant, such as a PEGylated phospholipid, which forms a hydrophilic shell around the hydrophobic sensing core. researchgate.netnih.gov This structure allows the nanosensor to be dispersed in aqueous samples while protecting the lipophilic components from leaching. mdpi.comnih.gov The sonication-evaporation process is a technique used to efficiently encapsulate these components into the nanoemulsions. researchgate.netnih.gov

Integration with Quantum Dots for Förster Resonance Energy Transfer (FRET) Based Sensing

Integrating this compound with quantum dots (QDs) enables the development of highly sensitive ratiometric sensors based on Förster Resonance Energy Transfer (FRET). researchgate.netmdpi.com FRET is a non-radiative energy transfer process between a donor fluorophore (the QD) and an acceptor chromophore (this compound) when they are in close proximity. mdpi.com The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them. nih.govmdpi.com

In this sensor design, the protonation state of this compound, which changes in response to the target ion concentration, modulates its absorption spectrum. researchgate.netnih.gov This change in absorption alters the spectral overlap with the QD's emission, thereby changing the FRET efficiency and the measured fluorescence intensity of the QD. researchgate.netmdpi.com By using two different colored QDs as donors whose emission spectra overlap with the protonated and deprotonated forms of this compound, a ratiometric signal can be generated, providing a more robust and reliable measurement that is less susceptible to fluctuations in sensor concentration or excitation intensity. researchgate.netnih.gov For a potassium sensor, QD490 and QD640 were selected for their good spectral overlap with the two states of this compound. nih.gov The calculated optimal separation distance (d₀) to achieve the largest difference in FRET efficiency was found to be 3.49 nm for the QD490-Chromoionophore II pair and 4.19 nm for the QD640-Chromoionophore II pair. researchgate.net

Langmuir-Blodgett Thin Film Assemblies of this compound Derivatives

The Langmuir-Blodgett (LB) technique offers a sophisticated method for creating highly organized, ultrathin films with precise control over molecular architecture at the monolayer level. rsc.org This technique involves spreading an amphiphilic derivative of a chromoionophore onto a water subphase to form a monolayer, which is then compressed and transferred onto a solid substrate layer by layer. rsc.org The resulting LB films can exhibit unique optical and electrochemical properties due to the ordered arrangement of the molecules. researchgate.net

While specific studies detailing LB films of this compound derivatives are not extensively documented in the provided context, the principles have been demonstrated with other crown-substituted chromoionophores. rsc.orgresearchgate.net For such systems, the interaction of the ionophoric part (e.g., a crown ether) with metal ions in the subphase can alter the packing and properties of the monolayer, which is then preserved in the transferred LB film. rsc.orgresearchgate.net This approach allows for the fabrication of highly sensitive and selective sensor surfaces. For instance, the photoelectric conversion properties of LB monolayer films of a novel chromoionophore containing an aza-15-crown-5 ether group were found to be strongly dependent on the radius of the metal ions coordinated with the crown ether ring. rsc.org This suggests that LB assemblies of appropriately functionalized this compound derivatives could lead to advanced optical sensors with tailored functionalities.

Covalent Immobilization Techniques for this compound in Sensor Matrices

The long-term stability and performance of optical sensors are critically dependent on the effective immobilization of the sensing components within the polymer matrix. Leaching of the chromoionophore from the sensor membrane is a significant challenge, particularly in applications involving continuous monitoring or analysis of lipophilic samples. google.com Covalent immobilization, which involves the formation of strong chemical bonds between the sensing molecule and the polymer support, is a premier strategy to prevent such leaching and enhance the operational lifetime and durability of the sensor. google.comresearchgate.net

While the principle of covalently attaching chromoionophores to polymer backbones is well-established, direct covalent modification of this compound (ETH 5350) is not as commonly detailed as for other indicators. google.com However, an effective and widely reported methodology to achieve its stable immobilization is through its incorporation into a polymer matrix that is subsequently cross-linked and covalently bonded to the sensor substrate. capes.gov.br This method physically entraps the chromoionophore within a robust, three-dimensional polymer network, effectively preventing its diffusion out of the membrane.

A notable example of this approach is the use of photocrosslinked decyl methacrylate (DMA) films. capes.gov.br In this technique, this compound is mixed with the decyl methacrylate monomer, an ionophore (such as valinomycin for potassium sensing), an ionic additive, and a photoinitiator. capes.gov.brresearchgate.net This cocktail is then applied to a substrate, often a silanized glass slide, and subjected to photopolymerization. The process simultaneously polymerizes the DMA monomers and covalently cross-links the polymer chains, forming a durable film that is covalently attached to the substrate. capes.gov.br This creates a robust sensing layer where the this compound is physically locked in place.

Sensors fabricated using this method demonstrate significantly increased lifetimes compared to traditional solvent-cast polymeric films where components are held by weaker physical interactions. capes.gov.br The resulting sensors exhibit excellent selectivity and reproducible responses. For instance, a potassium-selective optode using this immobilization technique for this compound showed rapid and reversible responses, with response times of approximately 30 seconds. capes.gov.br

Research Findings on this compound Immobilization

Detailed studies have demonstrated the efficacy of immobilizing this compound within photocrosslinked polymer matrices for ion-selective optical sensors. The table below summarizes the components and performance of a representative potassium sensor.

| Sensor Component | Material/Compound | Purpose | Reference |

|---|---|---|---|

| Polymer Matrix | Decyl Methacrylate (DMA) | Forms the main structural component of the sensor film. | capes.gov.brresearchgate.net |

| Chromoionophore | This compound (ETH 5350) | Acts as the H⁺-selective optical indicator. | capes.gov.br |

| Ionophore | Valinomycin | Provides selectivity for potassium ions (K⁺). | capes.gov.br |

| Ionic Additive | Potassium tetrakis(4-chlorophenyl)borate | Acts as an ion-exchanger to facilitate ion transfer. | capes.gov.br |

| Immobilization Method | Photopolymerization and covalent attachment of the DMA film to a silanized glass substrate. | Ensures long-term stability and prevents leaching of sensor components. | capes.gov.br |

| Performance Metric | Response Time | Approximately 30 seconds. | capes.gov.br |

| Performance Metric | Selectivity | Excellent selectivity for potassium. | capes.gov.br |

The stability of this compound itself is a key factor in the success of these sensors. Studies have shown that its decomposition is almost negligible under typical operating conditions, which contributes to the longevity and reliability of the sensor. researchgate.net This inherent stability, combined with robust immobilization techniques like photocrosslinking of the host matrix, provides a solid foundation for the development of durable and high-performance optical sensors. capes.gov.br

Computational and Spectroscopic Approaches in Chromoionophore Ii Research

Spectroscopic Characterization of Chromoionophore II Responses to Analyte Interactions

Spectroscopic methods are indispensable for directly observing and quantifying the changes that this compound undergoes upon interaction with analytes like protons and metal ions. These techniques form the basis for the development of sensors and allow for the detailed study of the underlying chemical mechanisms.

UV-Vis Absorption Spectroscopy for Protonation and Complexation Studies

UV-Vis absorption spectroscopy is a primary tool for studying the protonation and complexation behavior of this compound. The molecule's electronic structure is sensitive to its local environment, and changes in this environment, such as the binding of a proton or a metal ion, result in distinct shifts in its absorption spectrum.

The protonation state of this compound significantly influences its UV-Vis absorption spectrum. In a neutral or deprotonated state, the chromoionophore exhibits a characteristic absorption band. Upon protonation, this band can undergo a significant shift, often to a different wavelength, indicating a change in the electronic transitions within the molecule. For instance, in some systems, the deprotonated form of a chromoionophore might have an absorption peak around 536 nm, which decreases upon protonation, while a new peak corresponding to the protonated form appears at a lower wavelength, such as 472 nm. nih.gov This change is often visually perceptible as a color change, which is the fundamental principle behind its use in colorimetric sensors. The fraction of the unprotonated chromoionophore, denoted as α, can be calculated using a ratiometric method by recording the absorbance at two different wavelengths corresponding to the deprotonated and protonated states. nih.gov

Similarly, when this compound is part of a complexation reaction with a metal ion, its absorption spectrum is altered. This is often due to an ion-exchange mechanism where the binding of the target metal ion is coupled with the deprotonation of the chromoionophore. For example, the complexation of Ca²⁺ with an azocalix rsc.orgarene chromoionophore induces a tautomeric transformation from the azo-phenol form to the quinone-hydrazone form, resulting in a bathochromic shift of the main absorption band from approximately 397 nm to 494 nm. mdpi.com The magnitude and direction of this shift can provide information about the nature and strength of the interaction. By titrating a solution of the chromoionophore with the analyte of interest and monitoring the changes in the UV-Vis spectrum, researchers can determine binding constants and stoichiometries of the resulting complexes. rsc.orgcapes.gov.brrsc.org

The following table summarizes the observed spectral shifts for a related azocalix rsc.orgarene chromoionophore upon complexation:

| Analyte | Initial λmax (nm) | Final λmax (nm) | Observed Shift (nm) |

| Ca²⁺ | 397 | 494 | +97 |

Data derived from a study on a specific azocalix rsc.orgarene chromoionophore and may not be directly representative of this compound but illustrates the principle. mdpi.com

Fluorescence Spectroscopy for Signal Generation and Quantitative Analysis

Fluorescence spectroscopy offers a highly sensitive method for signal generation and quantitative analysis in systems employing this compound. The fluorescence properties of the chromoionophore, such as its intensity and emission wavelength, can be modulated by analyte binding, providing a robust basis for sensing applications.

The fundamental principle often involves an ion-exchange mechanism where the binding of a target cation to an ionophore leads to the deprotonation of the chromoionophore. umich.edu This change in protonation state directly affects the fluorescence output. For example, in a sensor for potassium ions (K⁺), the extraction of K⁺ into an oil phase containing the sensing components competes with the protonation of the chromoionophore. umich.edu This competition dictates the degree of protonation and, consequently, the fluorescence intensity. umich.edu

Quantitative analysis is often achieved through ratiometric measurements, which enhance the reliability of the sensor by providing an internal reference. optica.orgresearchgate.net In such systems, two fluorophores might be used: a sensing fluorophore (like this compound) whose fluorescence is analyte-dependent, and a reference fluorophore that is insensitive to the analyte. optica.orgresearchgate.net By taking the ratio of the two fluorescence signals, variations in excitation intensity, detector sensitivity, or sensor path length can be minimized. optica.orgresearchgate.net For instance, in a sodium sensor, the fluorescence of Chromoionophore III (a related compound) decreases with increasing sodium concentration, while a reference dye's fluorescence remains stable. The ratio of these two signals provides a quantitative measure of the sodium concentration. researchgate.net

Fluorescence spectroscopy is also crucial for determining the binding constants of analytes to the sensing system. acs.org By titrating the sensor with the analyte and monitoring the fluorescence response, a binding curve can be generated, from which the binding affinity can be calculated. acs.org This is essential for characterizing the sensor's performance, including its sensitivity and selectivity.

The table below illustrates the change in fluorescence intensity of a dual-fluorophore sensor upon addition of different saccharides, demonstrating the principle of quantitative analysis through fluorescence changes.

| Analyte (Saccharide) | Fluorescence Change of Fluorophore 1 (%) | Fluorescence Change of Fluorophore 2 (%) |

| D-Fructose | +670 | -63.1 |

| D-Glucose | +440 | -47.2 |

Data derived from a study on a dual chromophore sensor for saccharides and illustrates the principle of fluorescence-based quantitative analysis. acs.org

Time-Resolved Photoluminescence Spectroscopy in QD-Chromoionophore II Systems

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful technique for elucidating the dynamic interactions within complex sensing systems, particularly those involving quantum dots (QDs) and this compound. nih.gov This method measures the decay of photoluminescence over time after excitation with a short pulse of light, providing insights into energy transfer processes and the local environment of the fluorophore. lanl.govtdx.catnih.gov

In QD-Chromoionophore II systems, the interaction between the QD donor and the chromoionophore acceptor is often governed by Förster Resonance Energy Transfer (FRET). nih.gov The rate of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. The protonation state of this compound can alter its absorption spectrum, thereby modulating the FRET efficiency. nih.govresearchgate.net

TRPL studies have been instrumental in confirming the FRET mechanism in such nanosensors. nih.gov By measuring the photoluminescence lifetime of the QDs in the presence and absence of this compound, and at different analyte concentrations, researchers can directly probe the changes in FRET rate. For example, in a potassium sensor, the fluorescence lifetime of the QDs changes in a potassium-dependent manner only when this compound is present, confirming that the sensing mechanism is based on the modulation of FRET by the chromoionophore's protonation state. nih.gov

These measurements have revealed that the FRET rate between a QD donor and this compound can be significantly altered upon protonation/deprotonation. nih.govresearchgate.net For instance, time-resolved measurements have shown fold changes in the FRET rates for different QD-Chromoionophore II pairs upon changes in the environment. nih.govresearchgate.net This dynamic information is crucial for optimizing the design of such nanosensors to achieve maximum sensitivity.

The following table presents exemplary data from a time-resolved photoluminescence study on a QD-Chromoionophore II system, illustrating the change in fluorescence lifetime and FRET rate.

| System | Condition | Fluorescence Lifetime (ns) | Relative FRET Rate Change |

| QD490-CHII | Low K⁺ | - | - |

| QD490-CHII | High K⁺ | - | 3.1-fold increase |

| QD640-CHII | Low K⁺ | - | - |

| QD640-CHII | High K⁺ | - | 4.2-fold decrease |

Data derived from a study on a ratiometric potassium nanosensor utilizing QDs and this compound. nih.govresearchgate.net Note: Specific lifetime values were not provided in the abstract, but the relative change in FRET rate was highlighted.

Theoretical and Computational Modeling of this compound Behavior

Theoretical and computational methods provide a molecular-level understanding that complements experimental spectroscopic data. These approaches allow for the prediction of molecular properties and the elucidation of reaction mechanisms that are not directly observable.

Quantum Chemical Simulations of Protonation and Electronic Structure

Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), are employed to investigate the protonation equilibria and electronic structure of this compound. mdpi.com These calculations can accurately predict key properties such as pKa values, which are crucial for understanding the pH-dependent behavior of the chromoionophore. mdpi.com

By modeling the chromoionophore in its neutral and protonated forms, researchers can identify the most likely protonation sites. mdpi.com For instance, in amino-substituted benzimidazoles, DFT calculations have successfully identified the imidazole imino nitrogen as the most favorable protonation site. mdpi.com This is achieved by comparing the calculated energies of different protonated species. Furthermore, these simulations can elucidate the factors influencing basicity, such as the electronic effects of neighboring functional groups. mdpi.com

The electronic structure of this compound, including its frontier molecular orbitals (HOMO and LUMO), can be calculated to understand its photophysical properties. Time-dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectra. mdpi.com These theoretical spectra can be compared with experimental UV-Vis data to validate the computational model and to assign the observed absorption bands to specific electronic transitions, typically π–π* transitions in these conjugated systems. mdpi.com Excellent agreement between calculated and experimental spectra and pKa values provides strong evidence for the accuracy of the computational model. mdpi.com

The following table shows a comparison of experimentally determined and computationally predicted pKa values for related pH-sensing molecules, demonstrating the accuracy of quantum chemical simulations.

| Compound | Experimental pKa | Calculated pKa | Difference |

| System 4 | - | - | 0.2 |

| System 5 | - | - | 0.3 |

| System 6 | - | - | 0.7 |

Data derived from a study on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles. mdpi.com Specific pKa values were not provided in the abstract, but the small differences highlight the predictive power of the calculations.

Prediction of Ion-Exchange and Binding Affinities

Computational methods are also valuable for predicting the ion-exchange and binding affinities of this compound and related ionophores. nih.gov These predictions are essential for designing selective sensors for specific target ions.

Methods such as Natural Population Analysis and electrostatic mapping can be used to predict the ion-exchanging ability of lipophilic anions that are often used in conjunction with chromoionophores in sensor membranes. nih.gov These calculations provide insights into the charge distribution within the molecules and their ability to participate in ion-pairing. The results of these computational studies can be correlated with experimental techniques like the sandwich membrane method, which evaluates ion-pairing ability in situ. nih.gov

For ionophores, computational models can predict their binding affinity for different cations. researchgate.net This is crucial for understanding the selectivity of a sensor. For example, the strong binding affinity of calcium ionophore II for Ca²⁺ is a key factor in the sharp transitions observed in titrations. researchgate.net By simulating the complexation of the ionophore with various ions, the relative binding energies can be calculated, providing a theoretical basis for the observed selectivity. This predictive capability allows for the rational design of new ionophores with tailored binding properties for specific analytical challenges.

The following table illustrates the predicted trend in binding affinity for a series of halogenated dodecacarborane cation exchangers, as determined by computational and potentiometric studies.

| Cation Exchanger | Predicted Binding Affinity Trend |

| HBC | > |

| UCC | > |

| UBC | > |

| UIC |

Data derived from a study on halogenated dodecacarborane cation exchangers. nih.gov The trend indicates the relative strength of ion-pairing.

Molecular Dynamics Simulations of this compound in Sensing Filmsuni-muenchen.de

A review of available scientific literature indicates that specific molecular dynamics (MD) simulation studies focusing exclusively on this compound within sensing films are not extensively documented. Molecular dynamics simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, providing insights into the behavior of materials at a molecular level. readthedocs.ioacs.org For sensing films, these simulations can elucidate the interactions between the chromoionophore, the polymer matrix, the ionophore, and the target analyte.

In typical MD simulations of sensing systems, researchers would model the conformational changes of the chromoionophore upon ion binding or pH change, the diffusion of analytes within the film, and the energetic landscape of the host-guest interactions. readthedocs.io Such studies are critical for understanding the sensor's mechanism, selectivity, and response time, and for the rational design of new and improved sensing materials. ethz.chicm.edu.pl While MD simulations have been applied to various components of optical sensors, such as glycolated polythiophenes in bioelectronic devices, dedicated studies on this compound are not prominent in the surveyed literature. researchgate.net

Digital Color Analysis (DCA) as an Analytical Tool for this compound Optodesresearchgate.netmdpi.com

Digital Color Analysis (DCA) has emerged as a powerful and accessible analytical tool for quantifying the response of optical sensors, or optodes, that utilize this compound. researchgate.net This technique replaces traditional, often cumbersome, spectrophotometric measurements with modern digital imaging devices like cameras and scanners, coupled with software for color processing. researchgate.netsci-hub.se The fundamental principle involves capturing a digital image of the optode and converting its color change into a quantitative analytical signal. sci-hub.se

The process typically involves illuminating the optode and capturing its image under controlled conditions. acs.org The digital image is then processed using software (such as ImageJ) to extract color information from specific regions of interest. researchgate.netresearchgate.net This color information is usually represented in a color space, most commonly Red, Green, Blue (RGB) or Hue, Saturation, Value (HSV). acs.orgnih.gov

Research has shown that for ratiometric measurements, which minimize fluctuations from ambient light or camera brightness, specific color channels or derived parameters are used. mdpi.com For instance, the deprotonation degree of this compound, which is directly related to the analyte concentration, can be determined by calculating the ratio of color intensities (e.g., Red and Green channels in the RGB space). mdpi.com An even more robust approach for quantitative analysis is the conversion of RGB data to the HSV color space and using the Hue coordinate as the analytical signal, as it provides excellent precision for indicating chromoionophore deprotonation. researchgate.netnih.govmdpi.com

Studies have successfully demonstrated the use of DCA with optodes containing this compound (also known as CH2). In one comparative study, the deprotonation degree of a CH2-based optode membrane was evaluated at various pH levels using both a traditional spectrophotometer and a scanner-based DCA method. The results showed an excellent correlation between the two methods, validating DCA as a reliable alternative for quantitative analysis. mdpi.com The experiment established a pKex value of 9.0 for the this compound-based membrane. mdpi.com The use of this compound has been noted for its lower pKa compared to other chromoionophores like Chromoionophore III, which allows for the detection of analytes at significantly lower concentrations.

The table below presents a comparison of the deprotonation degree of a this compound-based optode membrane as determined by spectrophotometry versus scanner-based Digital Color Analysis at varying pH levels.

Table 1: Comparison of Measurement Techniques for this compound Optode Deprotonation

| pH | Deprotonation Degree (α) - Spectrophotometer | Deprotonation Degree (α) - Scanner (DCA) |

|---|---|---|

| 7.0 | ~0.05 | ~0.05 |

| 8.0 | ~0.20 | ~0.20 |

| 9.0 | ~0.50 | ~0.50 |

| 10.0 | ~0.80 | ~0.80 |

| 11.0 | ~0.95 | ~0.95 |

Data derived from graphical representations in scientific literature. mdpi.com

The versatility of DCA allows for its application across various platforms, from lab-based systems to portable sensors using camera phones. mdpi.com The key parameters and findings in DCA research for chromoionophore-based optodes are summarized below.

Table 2: Key Parameters in Digital Color Analysis of Chromoionophore-Based Optodes

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Color Space | The model used to represent color (e.g., RGB, HSV). acs.org | Both RGB and HSV are used. The Hue (H) coordinate in HSV space is often preferred for its robustness and precision in quantitative analysis. nih.govmdpi.com |

| Signal Acquisition | Devices used to capture the color signal, such as digital cameras, scanners, or monochrome cameras with LEDs. researchgate.netacs.org | Scanners and digital cameras have been successfully used to analyze the color response of this compound optodes. mdpi.com |

| Analytical Signal | The specific color value used for quantification, often a ratio of color intensities (e.g., R/G) or a direct coordinate (e.g., Hue). mdpi.com | Ratiometric analysis of RGB values and direct use of the Hue coordinate have been validated for this compound systems. mdpi.com |

| pKex | The apparent acid dissociation constant of the chromoionophore within the optode membrane, which defines the center of the sensor's dynamic range. | For this compound, a pKex of 9.0 has been reported in a PVC membrane, indicating its optimal response range. mdpi.com |

Performance Optimization and Addressing Challenges in Chromoionophore Ii Sensing

Strategies for Enhancing Selectivity in Chromoionophore II-Based Systems

Selectivity is a paramount performance metric for any chemical sensor, dictating its ability to accurately measure a target analyte in the presence of other, potentially interfering, species. In systems utilizing this compound, selectivity is not governed by the chromoionophore itself—which primarily acts as a pH indicator—but by the other components within the sensor membrane, namely the ionophore and any ionic additives.

The core of analyte recognition in a this compound-based optode lies with the ionophore. nih.gov These molecules are designed to selectively bind with a specific target ion. nih.gov The binding event between the ionophore and the target cation triggers an ion-exchange process. nih.gov For instance, in a cation-selective sensor, the analyte cation (e.g., K⁺) is drawn from the sample into the sensor membrane by the ionophore. To maintain charge neutrality within the membrane, a proton (H⁺) is released from the protonated this compound. nih.gov This deprotonation event causes a change in the optical properties (absorbance or fluorescence) of the chromoionophore, which is the basis of the sensor's signal. mdpi.comrsc.org

The design of the ionophore is therefore crucial for selectivity. The ionophore's structure must create a cavity or binding site with a size, geometry, and charge distribution that is sterically and electronically complementary to the target ion. This ensures a strong and selective binding interaction with the analyte of interest, while minimizing binding with interfering ions. nih.gov For example, the antibiotic valinomycin is a well-known and highly selective ionophore for potassium ions. acs.org Similarly, specific ionophores have been developed for a wide range of other ions such as sodium, calcium, and lead. nih.govnih.gov The combination of a highly selective ionophore with the signal-transducing properties of this compound allows for the development of sensors for specific analytes. google.com

A study on histamine detection demonstrated that using this compound instead of Chromoionophore III resulted in a significantly lower detection limit (Kd = 1.9 mM vs. 125 mM), attributed to the lower pKa of this compound. mdpi.com This highlights how the choice of chromoionophore, in conjunction with the ionophore (in this case, nonactin), can be tailored to optimize sensor performance for a specific analytical need. mdpi.com

Anionic additives, also known as lipophilic salts or ion exchangers, are another critical component for optimizing the selectivity of ion-selective sensors. researchgate.net These additives, such as sodium tetraphenylborate (NaTFPB) or potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB), are incorporated into the sensor membrane to perform several key functions. acs.orgresearchgate.netnih.gov

Firstly, they ensure electroneutrality within the hydrophobic membrane phase. rsc.org Secondly, they can significantly enhance the selectivity of the sensor, particularly for divalent over monovalent cations. researchgate.net By controlling the concentration of anionic sites within the membrane, the response characteristics can be fine-tuned. For instance, sensors for divalent cations ideally contain a molar ratio of additive to ionophore of about 0.7 (for 1:2 cation/carrier complexes), whereas sensors for monovalent cations should contain smaller amounts of the additive. researchgate.net

| Component | Function in this compound Sensing System |

| Ionophore | Provides primary analyte recognition and selectivity through specific binding. |

| Anionic Additive | Maintains membrane electroneutrality, enhances selectivity (e.g., for divalent cations), and stabilizes the protonated chromoionophore to broaden the dynamic range. rsc.orgresearchgate.net |

| Plasticizer | Acts as a solvent for membrane components and ensures their mobility within the membrane phase (e.g., dioctyl sebacate, 2-nitrophenyl octyl ether). nih.govnih.gov |

| Polymer Matrix | Provides structural support for the sensing components (e.g., Poly(vinyl chloride) - PVC). nih.govnih.gov |

Design of Selective Ionophores for Specific Analyte Recognition

Mitigation of pH Cross-Response in this compound Sensors

A significant challenge for optical sensors based on H⁺-sensitive chromoionophores like this compound is their inherent cross-response to the pH of the sample. rsc.orgnih.gov Since the sensing mechanism relies on the protonation/deprotonation of the chromoionophore, any changes in the sample's pH will directly affect the optical signal, independent of the target analyte concentration. nih.govannualreviews.org This can lead to inaccurate measurements, especially in complex biological or environmental samples where pH can fluctuate. rsc.org

Several strategies have been developed to overcome this limitation:

Use of pH-Independent Dyes: One of the most effective approaches is to replace the H⁺-sensitive chromoionophore with a pH-independent signal transducer. rsc.orgnih.gov Solvatochromic dyes, for instance, change their optical properties based on the polarity of their local environment rather than pH. nih.govresearchgate.net In such a system, the ion-exchange event alters the local environment of the dye, producing a pH-independent signal.

Simultaneous pH Measurement and Correction: An alternative strategy involves using a separate pH sensor to measure the sample's pH concurrently. The data from the pH sensor can then be used to correct the signal from the this compound-based sensor, compensating for the pH-induced interference. rsc.org

Incorporation of a Buffering System: A local buffering system can be introduced into the sensing area to maintain a constant pH at the sensor-sample interface, thereby minimizing the impact of pH fluctuations in the bulk sample. rsc.org

Ratiometric Measurements: While not eliminating the pH dependence, ratiometric measurements, which compare fluorescence or absorbance at two different wavelengths (e.g., corresponding to the protonated and deprotonated forms of the chromoionophore), can help to reduce noise and improve signal stability. myu-group.co.jp

Addressing Background Interference and Signal Stability in Complex Samples

When analyzing complex samples such as blood or environmental water, background interference from autofluorescence, light scattering, and sample turbidity can significantly degrade the quality of the optical signal. nih.govannualreviews.org Furthermore, ensuring the stability of the signal over time is crucial for reliable and continuous monitoring. doi.org

Advanced techniques to address these issues include:

Luminescence Decay Time Measurement: Unlike intensity-based measurements, the luminescence decay time of a fluorophore is generally independent of the probe concentration, light source intensity, and background scattering. nih.govresearchgate.net This makes it a robust method for minimizing interference in complex media.

Upconverting Nanoparticles (UCNPs): UCNPs are materials that can convert lower-energy near-infrared (NIR) excitation light to higher-energy visible emission. nih.govresearchgate.net Since biological samples have very low autofluorescence in the NIR region, using NIR excitation dramatically reduces background interference. researchgate.net The emitted visible light can then excite the chromoionophore, enabling a highly sensitive and background-free measurement. researchgate.net

Ratiometric Sensing: As mentioned previously, ratiometric approaches can improve signal stability by providing an internal reference that corrects for fluctuations in light source intensity or detector sensitivity. myu-group.co.jpmdpi.com

Photochemical and Chemical Stability of this compound in Diverse Environments

The long-term performance of an optical sensor is directly tied to the stability of its constituent components, particularly the chromoionophore, which can be susceptible to degradation from light exposure (photochemical instability) or chemical reactions. google.comresearchgate.net

Research comparing different Nile Blue derivatives has shown that This compound (ETH 2439) is "completely stable" against photochemically initiated, singlet oxygen-mediated decomposition, a degradation pathway that can significantly affect other chromoionophores like Chromoionophore I (ETH 5294). researchgate.net This decomposition of Chromoionophore I is facilitated by the presence of certain anions (like tetraphenyl borate derivatives) and illuminating light with a wavelength larger than ~580nm. researchgate.net The superior stability of this compound under these conditions makes it a more robust choice for long-term sensing applications. researchgate.net

| Chromoionophore | Reported Stability Characteristics |

| Chromoionophore I (ETH 5294) | Susceptible to photochemically initiated, singlet oxygen-mediated decomposition, especially in the presence of certain anions and light >580nm. researchgate.net |

| This compound (ETH 2439) | Reported to be "completely stable" against the same photochemical decomposition pathway that affects Chromoionophore I. researchgate.net A safety data sheet notes it is light-sensitive. |

| Chromoionophore III (ETH 5350) | Decomposition was "hardly detectable" under the same conditions where Chromoionophore I showed significant decay. researchgate.net |

Advanced Research Applications of Chromoionophore Ii in Chemical Sensing

Selective Optical Detection of Monovalent and Divalent Cations (e.g., Na+, K+, Ca2+, Pb2+)

The versatility of Chromoionophore II is demonstrated in its use for detecting a range of metal cations. By pairing the chromoionophore with a specific, highly selective ionophore within a polymer membrane, sensors can be tailored for different target ions. acs.orgunige.ch The ionophore is responsible for selectively binding the target cation, which initiates an ion-exchange process, releasing a proton that is then detected by this compound. rero.ch

Research has demonstrated the successful formulation of optodes using this compound for several key cations:

Sodium (Na+): Solvent polymeric optode membranes incorporating this compound and a dedicated sodium ionophore have been developed for the assay of Na+ activity. Further research describes a fiber-optic sodium sensor based on a highly selective calix researchgate.netarene ionophore and a Nile Blue derivative like this compound, which shows excellent selectivity against other physiologically relevant cations such as K+, Ca²⁺, and Mg²⁺. nih.gov

Calcium (Ca²+): Similar to sodium sensors, optical sensors for calcium activity have been prepared using this compound in conjunction with a specific calcium ionophore. The fundamental principle involves the exchange of Ca²⁺ ions from the sample for protons within the sensor membrane, leading to the deprotonation of the chromoionophore. acs.org

Potassium (K+): While specific examples pairing this compound with a potassium ionophore like valinomycin are illustrative of the general principle, the methodology is well-established. unige.ch The high selectivity of the ionophore ensures that the sensor responds primarily to K+ ions, even in the presence of other cations. nih.gov

Lead (Pb²+): Optical sensors for divalent cations like lead operate on a similar ion-exchange mechanism. google.com The extraction of Pb²⁺ ions into the sensing film causes the release of protons, which alters the optical properties of the chromoionophore. google.com This allows for the development of sensors with dynamic measuring ranges, for example, between 10⁻⁷ M and 10⁻³ M for Pb(II). google.com The generalizability of the method allows for the creation of highly selective lead sensors by pairing the appropriate ionophore with this compound. researchgate.net

| Target Cation | Typical Ionophore Class | Sensing Principle | Reference |

|---|---|---|---|

| Sodium (Na⁺) | Calixarenes, Crown Ethers | Ion-exchange with H⁺ | nih.gov |

| Calcium (Ca²⁺) | Neutral Carriers (e.g., ETH 1001) | Ion-exchange with H⁺ | |

| Potassium (K⁺) | Valinomycin | Ion-exchange with H⁺ | unige.ch |

| Lead (Pb²⁺) | Thia-crown ethers, Dithiocarbamates | Ion-exchange with H⁺ | google.comresearchgate.net |

Development of Sensing Systems for Anionic Analytes

The application of this compound extends to the detection of anions, where the sensing mechanism is modified from ion-exchange to ion co-extraction. rsc.orgnih.gov In this configuration, the anion from the sample is pulled into the organic sensor phase along with a proton. nih.gov This influx of protons leads to the protonation of this compound, causing a detectable colorimetric or fluorescent signal. nih.gov